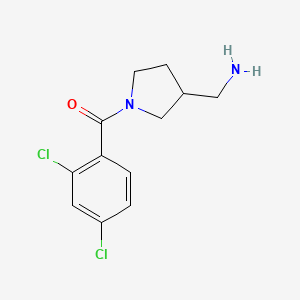

(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone

Description

Properties

Molecular Formula |

C12H14Cl2N2O |

|---|---|

Molecular Weight |

273.15 g/mol |

IUPAC Name |

[3-(aminomethyl)pyrrolidin-1-yl]-(2,4-dichlorophenyl)methanone |

InChI |

InChI=1S/C12H14Cl2N2O/c13-9-1-2-10(11(14)5-9)12(17)16-4-3-8(6-15)7-16/h1-2,5,8H,3-4,6-7,15H2 |

InChI Key |

OPISJIFSPAZXLL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1CN)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(aminomethyl)pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield N-oxides, while reduction would produce alcohol derivatives.

Scientific Research Applications

(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with the target molecule:

Physicochemical and Functional Comparisons

Lipophilicity and Solubility

- The target compound ’s logP is estimated to be ~3.5 (calculated via fragment-based methods), owing to the dichlorophenyl group and pyrrolidine.

- Morpholine-substituted analog (CAS 898792-19-3) has higher solubility in polar solvents due to the oxygen atom in morpholine .

- Pyrrolidine-2,3-dione derivatives (e.g., Compound 17) exhibit lower lipophilicity (logP ~2.0) due to the polar diketone group .

Critical Analysis of Divergences in Evidence

- Saturation vs. Unsaturation : The CAS 898749-50-3 analog contains a pyrroline (unsaturated) ring, unlike the saturated pyrrolidine in the target compound. This difference impacts conformational flexibility and metabolic stability .

Biological Activity

(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone, also known by its CAS number 1838414-73-5, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H15Cl3N2O

- Molecular Weight : 309.62 g/mol

- CAS Number : 1838414-73-5

The compound features a pyrrolidine ring substituted with an aminomethyl group and a dichlorophenyl moiety, which contributes to its biological activity.

Antagonistic Properties

Research indicates that derivatives of pyrrolidine, including this compound, can act as antagonists at various receptors. Specifically, it has been noted for its antagonistic activity against the neurokinin-3 receptor (NK3R), which is implicated in several physiological processes including pain perception and anxiety regulation .

Anticancer Activity

The presence of the 2,4-dichlorophenyl group is significant in enhancing the anticancer properties of the compound. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, compounds containing dichlorophenyl groups have demonstrated potent antiproliferative activity against human cancer cells such as A-431 and HT29 .

The mechanism through which this compound exerts its biological effects is thought to involve:

- Receptor Binding : The compound likely binds to specific receptors (like NK3R), inhibiting their activity.

- Cell Cycle Arrest : Like many anticancer agents, it may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Signal Transduction Modulation : By affecting various signaling pathways associated with cell growth and survival.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone?

- Methodology : The synthesis of structurally related pyrrolidine-containing compounds often involves multi-step protocols. For example, evidence from analogous compounds (e.g., (5-chloro-1,3-dimethylpyrazol-4-yl)-(2,4-dichlorophenyl)methanone) highlights the use of Friedel-Crafts acylation or nucleophilic substitution reactions. A plausible route for the target compound could involve:

Aminomethyl-pyrrolidine preparation : React pyrrolidine with a protected aminomethyl group (e.g., via reductive amination using formaldehyde and sodium cyanoborohydride).

Acylation : Couple the aminomethyl-pyrrolidine intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine.

- Purification : Column chromatography using dichloromethane/methanol gradients is recommended, as demonstrated in similar syntheses .

Q. How can the structure of this compound be rigorously characterized?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra to confirm the pyrrolidine scaffold and 2,4-dichlorophenyl group. Pay attention to coupling constants for stereochemical assignments.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

- X-ray Crystallography : If single crystals are obtainable, use this to resolve stereochemistry and bond geometries, as shown in structurally related compounds (e.g., pyrazolyl-methanone derivatives) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Based on safety data sheets (SDS) for similar pyrrolidine derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural analysis?

- Methodology :

Cross-Validation : Re-run NMR experiments under varying conditions (e.g., solvent, temperature) to rule out dynamic effects.

DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

Crystallographic Refinement : For X-ray data, ensure proper refinement of thermal parameters and hydrogen bonding networks, as seen in pyridyl-methanone studies .

Q. What experimental design considerations are essential for studying its biological activity (e.g., enzyme inhibition)?

- Methodology :

- Dose-Response Assays : Use a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC values. Include positive controls (e.g., known inhibitors) and solvent controls.

- Cell-Based Assays : For cytotoxicity studies (e.g., MTT assay), validate cell line specificity and exposure times. Reference protocols from anticancer pyrrolidine derivatives .

- Statistical Power : Perform triplicate measurements and use ANOVA for significance testing.

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility of intermediates.

- Catalyst Optimization : Evaluate Lewis acids (e.g., AlCl) or organocatalysts for acylation steps.

- Kinetic Studies : Use in-situ FTIR or HPLC to monitor reaction progress and identify rate-limiting steps, as applied in Friedel-Crafts syntheses .

Q. What strategies mitigate instability of the aminomethyl-pyrrolidine intermediate?

- Methodology :

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to stabilize the amine during synthesis.

- Low-Temperature Handling : Conduct reactions at 0–5°C to prevent degradation.

- Lyophilization : For long-term storage, lyophilize the intermediate under inert atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.